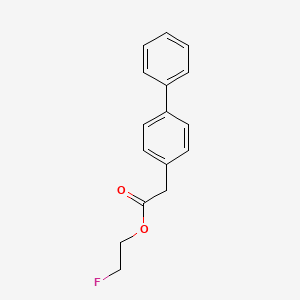

![molecular formula C26H28F3N3O2 B1672955 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide CAS No. 883031-03-6](/img/structure/B1672955.png)

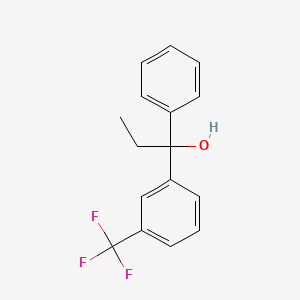

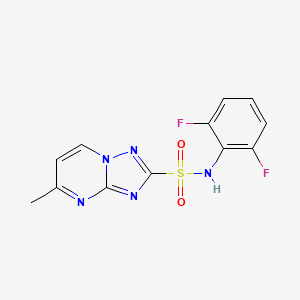

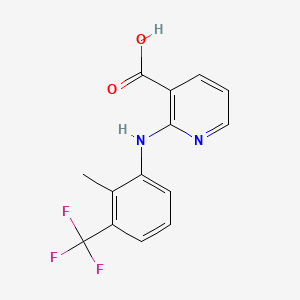

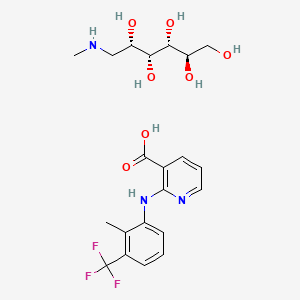

2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide

Vue d'ensemble

Description

The compound “2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide” is a complex organic molecule . It is likely to be used in the pharmaceutical industry, given its structural similarity to other compounds used in this field .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, a morpholine ring, and two phenyl rings, one of which is trifluoromethylated . The presence of these functional groups suggests that the compound may have interesting chemical properties and biological activities.Applications De Recherche Scientifique

TRPV4 Inhibition

As a potent, selective inhibitor of hTRPV4, HC-067047 inhibits human, rat, and mouse TRPV4 with IC50 values of 48, 133, and 17 nM, respectively . It does not inhibit other TRPV isoforms at concentrations up to 5 μM, highlighting its specificity.

Diabetes-Related Research

In HEI-OC1 cells, treatment with HC-067047 can significantly reduce mRNA expression in cells cultured in high glucose and reduce the expression of TRPV4 protein , suggesting a potential role in diabetes research.

Urinary Function Studies

HC-067047 is efficacious in reducing micturition frequency and increasing voided urine volume in mice and rats suffering from CPA-induced cystitis in vivo . This application is relevant for urinary system disorders.

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28F3N3O2/c1-19-23(25(33)30-22-10-5-9-21(17-22)26(27,28)29)18-24(20-7-3-2-4-8-20)32(19)12-6-11-31-13-15-34-16-14-31/h2-5,7-10,17-18H,6,11-16H2,1H3,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZYSQOTAYFTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1CCCN2CCOCC2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372463 | |

| Record name | HC 067047 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide | |

CAS RN |

883031-03-6 | |

| Record name | HC 067047 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 883031-03-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: HC-067047 acts as a competitive antagonist of TRPV4 channels. [, ] This means it binds to the channel, preventing the binding of agonists like GSK1016790A and thereby inhibiting channel opening and subsequent calcium influx. []

ANone: Inhibition of TRPV4 by HC-067047 leads to a variety of downstream effects depending on the cell type and physiological context. Some examples include:

- Reduced intracellular calcium levels: This is a direct consequence of TRPV4 channel blockade, preventing calcium influx. [, , , , ]

- Inhibition of cell signaling pathways: HC-067047 can impact pathways such as the Akt/Nrf2/ARE pathway, important for antioxidative responses. []

- Modulation of cellular functions: This includes effects on cell proliferation, apoptosis, cytokine release, and edema formation. [, , , , , , ]

- Altered physiological responses: This encompasses effects on bladder function, vascular tone, pain sensation, and response to osmotic stress. [, , , , , , ]

ANone: The molecular formula of HC-067047 is C23H24F3N3O2, and its molecular weight is 431.45 g/mol.

A: HC-067047 has been administered via various routes in the research, including intracerebroventricular injection [, ], intraperitoneal injection [], intra-arterial injection [], and intravesical infusion [, ].

ANone: Various in vitro models have been used, including:

- Cultured cells: Human melanoma cells, HaCaT keratinocytes, H9C2 cells (rat cardiomyoblast cell line), bovine and human airway epithelial cells, and human lung microvascular endothelial cells. [, , , , , , ]

- Isolated tissues: Mouse and rat aorta, rat small dorsal root ganglion neurons, rat diaphragmatic lymphatics, and mouse and rat bladder. [, , , , , , , , ]

ANone: A range of animal models has been utilized, including:

- Rodent models of disease: Mice with cyclophosphamide-induced cystitis, middle cerebral artery occlusion mice, rats with ankle arthritis, mice with traumatic brain injury, rats with resistive breathing-induced lung injury. [, , , , ]

- Genetically modified mice: TRPV4 knockout mice, mice with inducible TRPV4 expression in cardiomyocytes. [, ]

- Other models: Hyperglycemic rats (induced by streptozotocin), spontaneously hypertensive rats. [, ]

ANone: The studies highlight several instances of HC-067047 efficacy in vivo, including:

- Reduction of brain edema: In middle cerebral artery occlusion mice and traumatic brain injury models. [, ]

- Improvement in bladder function: In mice and rats with cyclophosphamide-induced cystitis and in models of stress-induced bladder dysfunction. [, , ]

- Protection against lung injury: In models of acid-induced ALI and resistive breathing-induced lung injury. [, ]

ANone: Various techniques were used, including:

- Electrophysiology: Patch-clamp techniques were employed to measure ion channel activity and membrane currents. [, , , , , ]

- Calcium imaging: Used to monitor intracellular calcium levels in response to stimuli and drug treatments. [, , , , , ]

- Molecular biology techniques: Quantitative PCR and western blotting were used to assess TRPV4 expression levels. [, , , , , , ]

- Biochemical assays: These include PLA2 activity assays, enzyme immunoassays (for PGF2α), and measurements of oxidative stress markers (MDA, NO, SOD, CAT, GSH-Px). [, , ]

- Other techniques: Immunohistochemistry, behavioral tests (for pain assessment, cognitive function), assessment of lung mechanics, histological analysis. [, , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.